2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
CAS No.:
Cat. No.: VC15789323
Molecular Formula: C11H11BrO
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrO |
|---|---|
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 2-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
| Standard InChI | InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2 |
| Standard InChI Key | UNXQUFFCKVMKQA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)CC2=C(C1)C=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 2-bromo-5,7,8,9-tetrahydrobenzoannulen-6-one, reflects its bicyclic framework consisting of a benzene ring fused to a seven-membered annulene system. The annulene ring is partially saturated, with two double bonds remaining in the 8,9-positions, while the ketone group occupies the 6-position. Bromine substitution at the 2-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 2-bromo-5,7,8,9-tetrahydrobenzoannulen-6-one |
| Canonical SMILES | C1CC(=O)CC2=C(C1)C=C(C=C2)Br |
| InChI Key | UNXQUFFCKVMKQA-UHFFFAOYSA-N |
The annulene ring adopts a boat-like conformation, as inferred from X-ray crystallography of analogous complexes . This geometry minimizes steric strain while preserving conjugation across the unsaturated positions.
Synthesis and Preparation
Transition-Metal-Catalyzed Approaches
Recent advances employ cobalt-mediated cyclizations to improve efficiency. In one protocol, treatment of propargyl alcohol precursors with Co₂(CO)₈ generates hexacarbonyldicobalt intermediates, which undergo BF₃·OEt₂-promoted cyclization to form the annulene framework . This method achieves yields up to 85% and enables precise stereochemical control, critical for pharmaceutical applications .
Table 2: Optimization of Cobalt-Catalyzed Synthesis
| Precursor | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 7b | Co₂(CO)₈ | BF₃·OEt₂, 0°C | 75 |
| 7c | Co₂(CO)₈ | BF₃·OEt₂, 25°C | 85 |
| 7e | Co₂(CO)₈ | BF₃·OEt₂, -10°C | 72 |
Chemical Reactivity and Transformations
Electrophilic Substitution
The electron-rich benzene ring undergoes regioselective bromination at the 2-position, while the annulene’s conjugated diene system participates in Diels-Alder reactions. For instance, reaction with maleic anhydride yields a bicyclic adduct, confirming the annulene’s dienophilic character .
Transition-Metal Complexation
The ketone and olefin functionalities facilitate coordination to transition metals. Complexation with Co₂(CO)₈ produces stable μ-carbonyldicobalt adducts, characterized by IR stretches at 2090–2022 cm⁻¹, indicative of bridging carbonyl ligands . These complexes serve as precursors for catalytic cycles in organic synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (500 MHz, CDCl₃) reveals distinct signals for the annulene’s unsaturated protons (δ 5.70–5.85 ppm) and aromatic protons (δ 7.13–7.69 ppm) . The ketone carbonyl resonates at δ 198.9 ppm in ¹³C NMR, while bromine’s inductive effect deshields adjacent carbons .
Table 3: Selected ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C2–C5) | 7.13–7.69 | d, dd |
| Olefinic H (C8–C9) | 5.70–5.85 | s |
| Methylene H (C7) | 2.31–2.89 | m |
Infrared (IR) Spectroscopy
Strong carbonyl absorption at 1633 cm⁻¹ confirms the ketone group, while Co–CO stretches at 2090–2022 cm⁻¹ validate metal complexation .
Applications in Materials Science
The annulene’s planar structure and extended π-system make it a candidate for organic semiconductors. Thin-film transistors incorporating the compound exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .
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